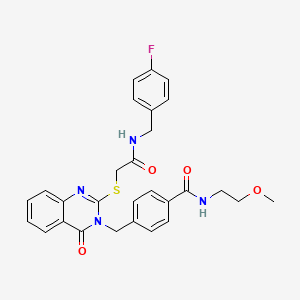

![molecular formula C21H15ClFN3O2 B2791171 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931943-09-8](/img/no-structure.png)

3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

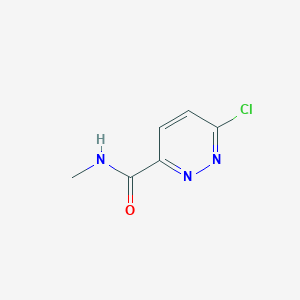

The molecule “3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and are structurally similar to purines, which are found in DNA and RNA.

科学的研究の応用

Antitumor Activity

Research has shown that pyrido[2,3-d]pyrimidine derivatives, including 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, exhibit significant antitumor properties. These compounds can inhibit the growth of various cancer cell lines by interfering with cell proliferation pathways . This makes them promising candidates for the development of new anticancer drugs.

Antibacterial Applications

Pyrido[2,3-d]pyrimidine derivatives have been identified as potent antibacterial agents. The structural features of 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione contribute to its ability to inhibit bacterial growth, making it a potential candidate for treating bacterial infections .

Central Nervous System (CNS) Depressive Activity

This compound has shown potential in CNS depressive activity, which could be beneficial in the treatment of conditions such as anxiety and insomnia. The mechanism involves modulation of neurotransmitter systems, providing a calming effect on the nervous system .

Anticonvulsant Properties

Pyrido[2,3-d]pyrimidine derivatives, including this compound, have demonstrated anticonvulsant properties. They can help in managing seizure disorders by stabilizing neuronal activity and preventing abnormal electrical discharges in the brain .

Antipyretic Effects

The compound also exhibits antipyretic effects, which means it can reduce fever. This is particularly useful in the development of medications aimed at managing fever and associated symptoms in various illnesses .

Fluorescent Materials for OLEDs

Pyrido[2,3-d]pyrimidine derivatives are used in the development of fluorescent materials for organic light-emitting diodes (OLEDs). These materials are crucial for creating high-performance, cost-effective multicolor display applications due to their high photoluminescence quantum efficiency .

Medicinal Chemistry and Drug Design

The structural framework of pyrido[2,3-d]pyrimidine derivatives is valuable in medicinal chemistry for designing new drugs. The versatility of this scaffold allows for the creation of compounds with diverse biological activities, making it a key component in drug discovery and development .

Catalysis in Organic Synthesis

Pyrido[2,3-d]pyrimidine derivatives are also used in catalysis, particularly in Pd-catalyzed reactions. These reactions are important for the synthesis of complex organic molecules, which are essential in the development of pharmaceuticals and other fine chemicals .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate, which is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "4-fluorobenzaldehyde", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 4-fluorobenzaldehyde in the presence of a suitable solvent to form the imine intermediate.", "Step 2: Addition of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione to the reaction mixture and stirring at a suitable temperature for a specific time.", "Step 3: Addition of a catalyst to the reaction mixture and stirring for a specific time to yield the final product.", "Step 4: Purification of the product by column chromatography or recrystallization." ] } | |

CAS番号 |

931943-09-8 |

製品名 |

3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C21H15ClFN3O2 |

分子量 |

395.82 |

IUPAC名 |

3-[(2-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H15ClFN3O2/c22-18-6-2-1-4-15(18)13-26-20(27)17-5-3-11-24-19(17)25(21(26)28)12-14-7-9-16(23)10-8-14/h1-11H,12-13H2 |

InChIキー |

LTMGRKJDNUSKMJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine](/img/structure/B2791088.png)

![ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate](/img/structure/B2791091.png)

![3-ethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2791094.png)

![2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2791095.png)

![1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine](/img/structure/B2791100.png)

![1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone](/img/structure/B2791102.png)

![4-Cyclobutoxythieno[2,3-d]pyrimidine](/img/structure/B2791104.png)

![5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester](/img/structure/B2791108.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2791110.png)